beta-Furoyleupatolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Beta-Furoyleupatolide can be isolated from natural sources such as Helogyne apaloidea . The extraction process typically involves solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone . The compound can then be purified using chromatographic techniques.
Chemical Reactions Analysis
Beta-Furoyleupatolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Beta-Furoyleupatolide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in the study of natural products and their biological activities . In industry, it can be used as a reference standard and in the production of high-purity natural products .
Mechanism of Action
The mechanism of action of beta-Furoyleupatolide involves its interaction with various molecular targets and pathways. It exerts its effects through the modulation of specific signaling pathways and the inhibition of certain enzymes . The exact molecular targets and pathways involved are still under investigation, but it is known to have anti-inflammatory and antioxidant properties .
Comparison with Similar Compounds
Beta-Furoyleupatolide is similar to other sesquiterpene lactones in terms of its structure and biological activities. Some similar compounds include helenalin, parthenolide, and costunolide . this compound is unique in its specific molecular structure and the particular biological activities it exhibits .
Properties
Molecular Formula |
C20H22O5 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] furan-3-carboxylate |
InChI |
InChI=1S/C20H22O5/c1-12-5-4-6-13(2)10-17(25-20(22)15-7-8-23-11-15)18-14(3)19(21)24-16(18)9-12/h6-9,11,16-18H,3-5,10H2,1-2H3/b12-9+,13-6+/t16-,17-,18+/m1/s1 |
InChI Key |
RCMIINPNTIVOIK-MQJDDFOESA-N |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/CC1)/C)OC(=O)C3=COC=C3)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1)C)OC(=O)C3=COC=C3)C(=C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.